molecular formula C15H20N4S2 B010910 2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate CAS No. 102203-16-7

2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate

Cat. No. B010910
M. Wt: 320.5 g/mol
InChI Key: OXBAATOLXHSMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate is a chemical compound that has gained significant attention in scientific research. It is a carbamate derivative that is synthesized using a specific method. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate has been studied extensively for its potential applications in various fields. In medicine, it has been investigated for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been studied for its potential use as an antifungal and antibacterial agent. In agriculture, it has been studied for its potential as a pesticide. In industry, it has been studied for its potential as a corrosion inhibitor.

Mechanism Of Action

The mechanism of action of 2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. It may also work by disrupting the cell membrane or cell wall of these organisms.

Biochemical And Physiological Effects

2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. In fungi and bacteria, it has been shown to inhibit the synthesis of specific proteins or enzymes that are essential for their survival.

Advantages And Limitations For Lab Experiments

2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action is well-established. However, there are also some limitations. It may not be effective against all types of cancer cells, fungi, or bacteria, and its toxicity and side effects are not fully understood.

Future Directions

There are several future directions for research on 2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate. One direction is to investigate its potential as a combination therapy with other anticancer drugs. Another direction is to study its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand its toxicity and side effects, as well as its potential environmental impact as a pesticide.

Synthesis Methods

The synthesis of 2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate involves the reaction between 2-(1H-imidazol-5-yl)ethanamine and 2-benzylsulfanyl ethyl isocyanate. The reaction is carried out in the presence of a catalyst and under specific conditions. The product is then purified using various methods, including recrystallization and column chromatography. This synthesis method is well-established and has been used in various scientific studies.

properties

CAS RN

102203-16-7

Product Name

2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate

Molecular Formula

C15H20N4S2

Molecular Weight

320.5 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate

InChI

InChI=1S/C15H20N4S2/c16-15(21-8-6-14-10-17-12-19-14)18-7-9-20-11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2,(H2,16,18)(H,17,19)

InChI Key

OXBAATOLXHSMGE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSCCN=C(N)SCCC2=CN=CN2

Canonical SMILES

C1=CC=C(C=C1)CSCCN=C(N)SCCC2=CN=CN2

Origin of Product

United States

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